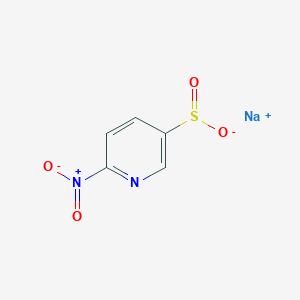
Sodium 6-nitropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-nitropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3N2O4SNa. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-nitropyridine-3-sulfinate typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. The nitration process introduces a nitro group at the 6-position of the pyridine ring. Following nitration, the compound is sulfinated to introduce the sulfinate group.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 6-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 6-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of sodium 6-nitropyridine-3-sulfinate involves its role as a nucleophile in chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for further chemical transformations .
Comparaison Avec Des Composés Similaires
- Sodium 4-nitropyridine-3-sulfinate
- Sodium 2-nitropyridine-3-sulfinate
- Sodium 3-nitropyridine-4-sulfinate
Comparison: Compared to other nitropyridine sulfinates, sodium 6-nitropyridine-3-sulfinate is unique due to the position of the nitro and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 6-nitro position makes it more reactive in nucleophilic substitution reactions compared to its 2- or 4-nitro counterparts .
Propriétés
Formule moléculaire |
C5H3N2NaO4S |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
sodium;6-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)5-2-1-4(3-6-5)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
SYCLJYOYJXSGQJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



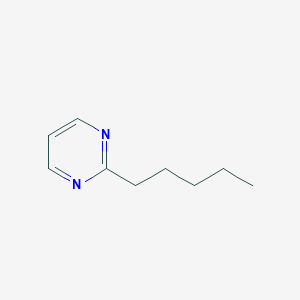
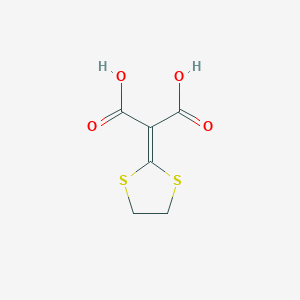
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)

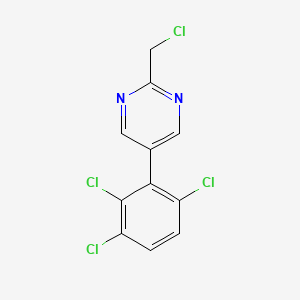
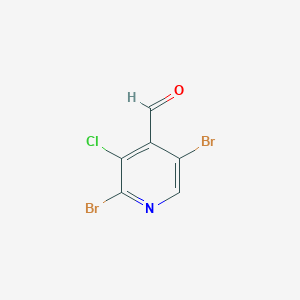
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
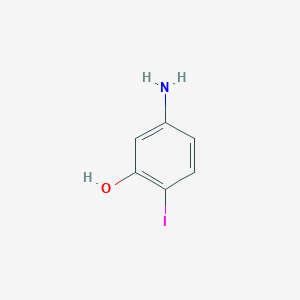

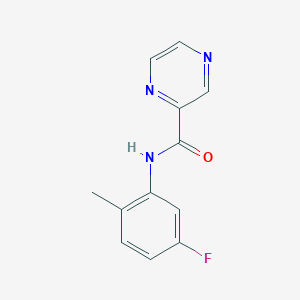
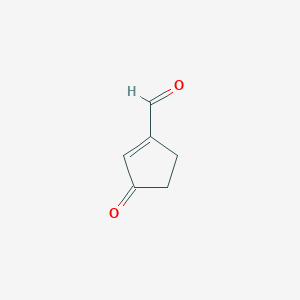

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
